molecular formula C18H15N3O B11166359 N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B11166359
M. Wt: 289.3 g/mol
InChI Key: CWLZJRZJNACZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a quinoline-derived small molecule characterized by a bicyclic quinoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a carboxamide moiety bearing a cyclopropyl ring. Its molecular formula is C₁₈H₁₅N₃O, with a molecular weight of 289.33 g/mol (CAS No. 669729-02-6) . The compound’s structure combines a planar aromatic quinoline system with a pyridine substituent, which may enhance π-π stacking interactions in biological targets, and a cyclopropyl group that could influence lipophilicity and conformational rigidity.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-cyclopropyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O/c22-18(20-13-7-8-13)15-10-17(12-4-3-9-19-11-12)21-16-6-2-1-5-14(15)16/h1-6,9-11,13H,7-8H2,(H,20,22)

InChI Key

CWLZJRZJNACZSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Quinoline Core Construction

The quinoline backbone is typically synthesized via the Skraup or Friedländer annulation. For example, 7-methoxyquinoline-6-carboxamide intermediates are prepared by cyclizing substituted anilines with glycerol and sulfuric acid, followed by nitration and reduction. Alternatively, 4-chloro-7-methoxyquinoline-6-carboxamide serves as a pivotal intermediate, enabling nucleophilic aromatic substitution (SNAr) reactions.

Pyridinyl Group Coupling

The 3-pyridinyl substituent is installed through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling between quinoline boronic acids and 3-bromopyridine has been reported, though specific conditions for this molecule require further optimization.

Key Intermediates and Their Preparation

4-Chloro-7-Methoxyquinoline-6-Carboxamide

This intermediate is synthesized by chlorinating 7-methoxyquinoline-6-carboxamide using phosphorus oxychloride (POCl3). The reaction proceeds at 110°C for 6 hours, achieving >90% conversion.

Trans-Cyclopropylmethylamine Derivatives

The synthesis of 2-(aminomethyl)-trans-cyclopropyl)methanol involves cyclopropanation of allylic alcohols followed by Boc-protection and oxidation. Dess-Martin periodinane oxidizes the alcohol to an aldehyde, which undergoes reductive amination with sodium triacetoxyborohydride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • N-Alkylation : Using K2CO3 in refluxing diglyme (150°C) maximizes yields for N-aryl piperazine formation.

  • Amide Coupling : CDI in dichloromethane at room temperature affords 85–90% yields, avoiding racemization.

  • Crystallization : Dimethyl sulfoxide (DMSO) and isobutyl acetate mixtures at 25–30°C produce high-purity (>99% HPLC) crystals.

Catalytic Systems

Purification and Characterization Techniques

Crystallization Protocols

  • Form-N Crystals : Dissolving the crude product in DMSO, adding methanesulfonic acid, and seeding with form-N2 crystals yields uniform polymorphs.

  • Particle Size Control : Jet milling reduces particle size to D90 < 100 µm, improving solubility.

Analytical Methods

  • PXRD : Peaks at 4.5, 9.1, and 25.8° 2θ confirm crystalline form-N.

  • HPLC : Purity >99% is achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
CDI-Mediated Coupling8598Mild conditions, no racemization
SNAr with DMSO7899.5Scalable, high crystallinity
Reductive Amination7097Tolerates moisture

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under both acidic and basic conditions:

Condition Reagents Product Notes
Acidic hydrolysisHCl (aqueous) + heat4-Quinolinecarboxylic acid Requires prolonged heating (3–8 h)
Basic hydrolysisNaOH (aqueous) + reflux4-Quinolinecarboxylate saltFaster reaction kinetics than acidic conditions

In one protocol, hydrolysis of related 3-quinolinecarboxamide esters using anhydrous HCl in acetic acid achieved 42–60% yield for carboxylic acid derivatives . The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the cyclopropyl group remaining stable under these conditions.

Cyclization and Ring-Opening Reactions

The quinoline core participates in cyclization reactions during synthesis:

  • Quinoline ring formation : Pyridine derivatives undergo cyclization with anthranilic acid precursors under acidic conditions (e.g., H₂SO₄ at 120°C) to form the quinoline skeleton .

  • Cyclopropane ring-opening : While stable under standard conditions, the cyclopropyl group reacts with strong electrophiles (e.g., bromine) or under extreme heat (>200°C), leading to ring-opening products such as allylic derivatives.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions 5, 6, and 8 due to electron-rich regions:

Reaction Reagents Position Modified Yield
NitrationHNO₃/H₂SO₄Position 545–60%
ChlorinationCl₂/FeCl₃Position 650–70%
Methoxy substitutionCH₃I/K₂CO₃Position 8 55–65%

These modifications are critical for tuning the compound’s electronic properties and biological activity .

Amide Bond Functionalization

The carboxamide group participates in coupling and alkylation reactions:

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ substitutes the amide nitrogen, producing N-alkyl derivatives with 60–85% efficiency .

  • Thionyl chloride-mediated coupling : Reacting with thionyl chloride converts the carboxamide to an acyl chloride intermediate, enabling coupling with amines to form new amide bonds (70–90% yield) .

Stability and Degradation Pathways

The compound demonstrates selective stability:

Condition Stability Degradation Products
Aqueous solutionsStable (pH 4–7) None
Strong acids (pH < 2)Hydrolysis dominates4-Quinolinecarboxylic acid
UV light exposurePhotodegradationPyridine ring oxidation products

Degradation under alkaline conditions (pH > 9) proceeds 3–5× faster than in acidic environments.

Reductive Modifications

Catalytic hydrogenation targets the quinoline ring:

Reagent Conditions Product
H₂/Pd-CEthanol, 50°C, 24 hPartially saturated quinoline
NaBH₄Methanol, refluxNo reaction

Complete saturation of the quinoline ring requires harsher conditions (e.g., high-pressure H₂/Raney Ni).

Scientific Research Applications

Pharmacological Properties

N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its interaction with various biological targets. It exhibits properties that may be beneficial in treating several conditions:

  • Dopamine Receptor Modulation : Research indicates that compounds similar to this compound can selectively bind to dopamine receptors, particularly D2 and D3 receptors. This binding is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .
  • Antimalarial Activity : In studies focusing on quinoline derivatives, compounds like this compound have shown promising antiplasmodial activity against Plasmodium falciparum. The mechanism involves the inhibition of translation elongation factor 2, which is vital for the parasite's survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological effects:

  • Modifications and Potency : Variations in the chemical structure, such as altering substituents on the quinoline ring or modifying the cyclopropyl group, can significantly affect the compound's potency and selectivity towards specific receptors . For instance, studies have demonstrated that specific modifications can enhance binding affinity to dopamine receptors while reducing side effects.
  • Chirality and Efficacy : The chirality of side chains also plays a critical role in the therapeutic efficacy of quinoline derivatives. Research has indicated that certain chiral variants exhibit improved pharmacokinetic profiles and reduced toxicity compared to their achiral counterparts .

Cancer Treatment

This compound has been investigated for its potential in treating various cancers:

  • Undifferentiated Gastric Cancer : A notable application involves its combination with FGFR2 inhibitors for treating undifferentiated gastric cancer. This combination therapy has shown effectiveness in preclinical models, suggesting a synergistic effect that enhances therapeutic outcomes .

Autoimmune Disorders

The compound has also been evaluated for its effects on autoimmune conditions:

  • Experimental Autoimmune Encephalomyelitis (EAE) : In animal models, derivatives of quinolinecarboxamides were tested for their ability to inhibit disease progression in EAE, a model for multiple sclerosis. Results indicated significant reductions in clinical symptoms when treated with specific quinoline derivatives .

Case Studies and Research Findings

A summary of key studies highlighting the applications of this compound is presented below:

StudyFocus AreaKey Findings
Study 1Dopamine Receptor BindingIdentified selective binding to D2/D3 receptors with potential implications for treating neurological disorders .
Study 2Antimalarial ActivityDemonstrated potent activity against Plasmodium falciparum with a novel mechanism involving translation inhibition .
Study 3Cancer TreatmentShowed efficacy in combination therapy for gastric cancer using FGFR2 inhibitors .
Study 4Autoimmune DisordersEvaluated effectiveness in EAE models, indicating potential benefits for multiple sclerosis treatment .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinecarboxamides are a versatile class of compounds with diverse pharmacological and agrochemical activities. Below is a detailed comparison of N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide with structurally or functionally related analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Quinoline 2-/4-Positions) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Purity (HPLC) Key Applications/Notes
This compound 2-(3-pyridinyl); 4-(cyclopropylcarboxamide) 289.33 Not reported Not reported Not reported Patented (potential pesticidal use)
5a5 () 2-(substituted phenyl); 4-(dimethylaminopropyl carboxamide) ~500* 188.1–189.4 59 97.6% Antibacterial evaluation
5b1 () 2-(substituted phenyl); 4-(methylpiperazine carboxamide) ~500* 185.5–186.8 67 Not reported Antibacterial evaluation
5b2 () 2-(substituted phenyl); 4-(pyrrolidine carboxamide) ~480* Not reported 66 96.9% Antibacterial evaluation
Compound 35 () 2-(morpholinopropyl amino); 6-fluoro; 4-(difluoropyrrolidinyl carboxamide) ~450* Not reported Not reported Not reported Multi-stage antimicrobial activity
T0505-6180/CSFCI () 2-(2-furanyl); 4-(6-methylbenzothiazolyl carboxamide) ~400* Not reported Not reported Not reported Antiviral (Bovine Viral Diarrhea Virus)

*Approximate molecular weights inferred from structural data.

Key Findings:

Structural Flexibility vs. Activity: The cyclopropyl group in the target compound may confer higher metabolic stability compared to bulkier substituents (e.g., dimethylaminopropyl in 5a5 or methylpiperazine in 5b1) due to reduced steric hindrance and enhanced lipophilicity . The 3-pyridinyl substituent at the quinoline 2-position could facilitate hydrogen bonding or π-π interactions in biological targets, similar to the 2-furanyl group in T0505-6180/CSFCI, which shows antiviral activity .

Synthesis and Purity :

  • Synthesis yields for related compounds range from 54–67% , with purity often exceeding 96% . The target compound’s absence of yield/purity data suggests further optimization may be needed for scalable synthesis.

Compounds with morpholine or pyrrolidine substituents (e.g., 5a5, 5b2) demonstrate antibacterial activity, suggesting that modifying the carboxamide side chain could tune antimicrobial efficacy .

Biological Activity

N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a compound of increasing interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.

Overview of Biological Activity

This compound is structurally related to quinoline derivatives, which have been widely studied for their biological properties. The compound exhibits notable activity against various biological targets, including enzymes and receptors involved in critical signaling pathways.

  • Inhibition of PI3Kδ : Research indicates that quinoline derivatives can inhibit the Phosphoinositide 3-kinase Delta (PI3Kδ) pathway, which is crucial in B-cell malignancies. This compound has shown promising results in inhibiting this pathway, potentially offering therapeutic benefits for certain cancers .
  • Resistance Mechanisms in Plasmodium falciparum : Studies have demonstrated that similar carboxamide compounds can influence resistance mechanisms in malaria parasites. They interact with transporters like ABCI3, which are responsible for drug resistance, indicating that this compound may also exhibit effects on malaria treatment outcomes .

Table 1: Summary of Biological Activity Data

Study Model Concentration Effect Reference
PI3Kδ InhibitionCell Lines100 nMSignificant inhibition observed
Resistance SelectionPlasmodium falciparumVariesIncreased IC50 values indicating resistance

Case Study 1: PI3Kδ Inhibition

In a controlled study, various quinoline derivatives were synthesized and tested for their ability to inhibit PI3Kδ. This compound was among those that showed significant inhibitory activity at concentrations as low as 100 nM. This positions the compound as a potential candidate for further development in treating B-cell malignancies .

Case Study 2: Antimalarial Activity

Resistance selection studies involving Plasmodium falciparum revealed that compounds similar to this compound could lead to significant changes in resistance profiles. The presence of mutations in the ABCI3 transporter was noted as a primary factor mediating resistance against these compounds, thereby highlighting the importance of understanding transport mechanisms when developing antimalarial therapies .

Q & A

Basic: What are the standard synthetic routes for N-cyclopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with cyclopropylamine or functionalized pyridines. Key steps include:

  • Amide bond formation : Use coupling reagents like PyBOP or HATU in DMF with N-methylmorpholine (NMM) as a base, achieving yields of 54–67% depending on stoichiometry and reaction time .
  • Cyclopropanation : Optimizing solvent polarity (e.g., DCM vs. THF) and temperature (room temperature vs. reflux) to enhance regioselectivity .
  • Purification : Column chromatography with gradients of CH₂Cl₂/MeOH/Et₃N (100:1:0.1) ensures >98% purity .

Advanced: How can researchers optimize solvent systems and catalysts to improve regioselectivity in the cyclopropanation step of quinolinecarboxamide derivatives?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates, while non-polar solvents (CCl₄) stabilize transition states in RuO₂-mediated oxidations .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance C–N bond formation. For example, using 10 mol% CuI with 1,10-phenanthroline increases yield by 15–20% .
  • Kinetic control : Lower reaction temperatures (0–5°C) minimize side reactions during cyclopropane ring closure .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of synthesized this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.8 ppm) and cyclopropyl carbons (δ 8–12 ppm) to verify substitution patterns .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • XRPD : Analyze crystalline salt forms (e.g., hydrochloride) to assess polymorphism and purity (>95% crystallinity) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental NMR data in quinolinecarboxamide derivatives?

Answer:

  • Dynamic NMR (DNMR) : Identify conformational exchange in cyclopropyl groups by variable-temperature studies (e.g., -40°C to 60°C) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental coupling constants (J = 5–8 Hz for vicinal protons) .
  • Isotopic labeling : Use ¹⁵N-labeled pyridines to trace electronic environments in NOESY spectra .

Basic: How does the introduction of a cyclopropyl group affect the compound's physicochemical properties?

Answer:

  • Lipophilicity : Cyclopropyl increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic stability : The strained ring reduces oxidation by cytochrome P450 enzymes, prolonging half-life in vitro .
  • Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility by 3–5-fold .

Advanced: What methodologies assess the metabolic stability of quinolinecarboxamide derivatives under physiological conditions?

Answer:

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS/MS (t₁/₂ = 30–120 min) .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values (<10 µM indicates strong inhibition) .
  • Plasma protein binding (PPB) : Equilibrium dialysis to measure free fraction (e.g., 2–5% for highly bound derivatives) .

Basic: What in vitro assays are used to evaluate the antibacterial activity of quinolinecarboxamide compounds?

Answer:

  • MIC determination : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC₉₀ values ranging 2–32 µg/mL .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours (≥3-log reduction at 4× MIC) .
  • Biofilm disruption : Crystal violet staining to quantify biomass reduction in P. aeruginosa biofilms (>50% at 10 µg/mL) .

Advanced: How to address instability issues of intermediates during multi-step synthesis of this compound?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent degradation during acidic steps .
  • Low-temperature storage : Store intermediates at -20°C under argon to prevent oxidation of thiadiazole moieties .
  • In-line purification : Employ flash chromatography immediately after each step to isolate unstable intermediates (e.g., enol ethers) .

Basic: What role do salt forms play in enhancing the crystallinity and purity of quinolinecarboxamide compounds?

Answer:

  • Crystallinity : Hydrochloride salts exhibit sharp XRPD peaks (2θ = 10–30°), confirming high crystallinity (>95%) .
  • Hygroscopicity : Phosphate salts reduce moisture uptake (<1% w/w at 40% RH) compared to free bases .
  • Solubility : Maleate salts improve aqueous solubility by forming hydrogen bonds with water (e.g., 25 mg/mL vs. 5 mg/mL for free base) .

Advanced: How do molecular docking studies inform the design of quinolinecarboxamide derivatives targeting specific enzymes?

Answer:

  • Binding mode analysis : Docking into ATP-binding pockets (e.g., DNA gyrase) identifies critical H-bonds with Ser84 and hydrophobic interactions with Val93 .
  • Free energy calculations : MM-GBSA predicts ΔG values (<-8 kcal/mol for high-affinity binders) .
  • Resistance profiling : Simulate mutations (e.g., QRDR mutations in gyrA) to prioritize derivatives with low resistance potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.